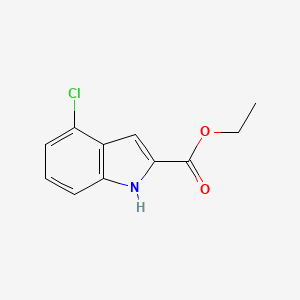

Ethyl 4-chloro-1H-indole-2-carboxylate

Descripción

Significance of the Indole (B1671886) Nucleus in Pharmaceutical and Organic Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of pharmaceutical and organic chemistry. nih.govbenthamdirect.com Its structural motif is present in a vast number of natural products, most notably the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of metabolites, including the neurotransmitter serotonin (B10506). nih.gov This prevalence in nature has made the indole scaffold a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. benthamdirect.comnih.gov

The versatility of the indole ring allows it to participate in various biological processes, and its derivatives exhibit a wide spectrum of pharmacological activities. researchgate.netresearchgate.net These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govnih.govchula.ac.th Consequently, numerous drugs on the market incorporate the indole framework. nih.govbenthamscience.com Notable examples include:

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID). nih.gov

Sunitinib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com

Sumatriptan: A medication used to treat migraine and cluster headaches. nih.govbenthamscience.com

Vincristine and Vinblastine: Vinca alkaloids used as anticancer agents that inhibit tubulin polymerization. nih.govmdpi.com

The indole scaffold's ability to mimic the structure of peptides and bind reversibly to proteins and enzymes makes it an invaluable template for designing new therapeutic agents. nih.govchula.ac.th Researchers are continuously exploring indole derivatives for novel therapeutic applications, targeting a wide array of diseases from cancer to neurodegenerative disorders. nih.govmdpi.com

| Drug Name | Therapeutic Class | Primary Use |

| Indomethacin | NSAID | Anti-inflammatory, pain relief nih.gov |

| Sunitinib | Tyrosine Kinase Inhibitor | Anticancer (Renal Cell Carcinoma) mdpi.com |

| Sumatriptan | 5-HT Receptor Agonist | Antimigraine nih.govbenthamscience.com |

| Vincristine | Tubulin Polymerization Inhibitor | Anticancer (Leukemia, Lymphoma) nih.gov |

| Reserpine | Alkaloid | Antihypertensive, Antipsychotic nih.govmdpi.com |

Overview of Halogenated Indole Derivatives in Contemporary Chemical Synthesis

Halogenation—the introduction of halogen atoms (F, Cl, Br, I) onto a molecule—is a critical strategy in medicinal chemistry and organic synthesis. researchgate.netacs.org When applied to the indole nucleus, halogenation significantly influences the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgresearcher.life The introduction of a halogen can alter the electronic distribution within the indole ring, affecting its reactivity and interaction with enzymes and receptors. acs.org

In contemporary chemical synthesis, halogenated indoles serve as highly versatile intermediates. nih.gov The halogen atom acts as a useful "handle" for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. mdpi.comyoutube.com This allows for the construction of complex molecular architectures from a relatively simple halogenated indole precursor.

The position of the halogen on the indole ring is crucial. For instance, halogenation can be directed to the C2 or C3 position of the pyrrole (B145914) ring or various positions on the benzene (B151609) ring, with each isomer offering different synthetic possibilities. researchgate.netacs.org The development of green and selective halogenation methods using reagents like oxone-halide systems highlights the ongoing importance of accessing these valuable building blocks efficiently and sustainably. researchgate.netacs.org Furthermore, halogenated indole derivatives themselves have shown potent biological activities, including as antibacterial agents against resistant microorganisms. acs.org

Contextualizing Ethyl 4-chloro-1H-indole-2-carboxylate within the Broader Field of Indole Research

This compound is a specific example of a halogenated indole derivative that combines several key structural features: the indole nucleus, an ester group at the C2 position, and a chlorine atom at the C4 position of the benzene ring. Each of these components contributes to its chemical identity and utility in research.

The indole-2-carboxylate (B1230498) moiety is a common structural unit in synthetic chemistry. Ethyl indole-2-carboxylate, the parent compound, is used as a reactant in the preparation of numerous biologically active molecules, including inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, as well as various receptor antagonists. sigmaaldrich.com The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides, providing a gateway to diverse chemical libraries. nih.gov

The 4-chloro substituent significantly modifies the electronic properties of the indole ring system. Its electron-withdrawing nature influences the reactivity of the N-H bond and the pyrrole ring. In the context of drug design, this substitution pattern can impact how the molecule fits into a receptor's binding pocket and can enhance its metabolic stability. While extensive biological studies specifically targeting this compound are not widely documented in primary research literature, its structure makes it a valuable intermediate. It is commercially available from multiple chemical suppliers, which points to its use as a building block in the synthesis of more complex, high-value molecules for pharmaceutical or materials science research. chemrio.comdalton.com Its synthesis would typically follow established routes for creating substituted indole-2-carboxylates. researchgate.net

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ sigmaaldrich.com |

| Molecular Weight | 223.66 g/mol sigmaaldrich.com |

| CAS Number | 53590-46-8 dalton.com |

| InChIKey | XWNVSPGTJSGNPU-UHFFFAOYSA-N dalton.com |

| Appearance | Typically a solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNVSPGTJSGNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454314 | |

| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-46-8 | |

| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 1h Indole 2 Carboxylate

Classical Indole (B1671886) Synthesis Approaches and Adaptations

Classical methods for indole synthesis have been refined over more than a century and remain fundamental in organic synthesis. These approaches are often adapted to produce a wide array of substituted indoles, including the target compound, ethyl 4-chloro-1H-indole-2-carboxylate.

Japp–Klingemann Condensation for Indole-2-carboxylates

The Japp–Klingemann reaction is a powerful method for synthesizing arylhydrazones, which are key intermediates in the Fischer indole synthesis. This reaction typically involves the coupling of an aromatic diazonium salt with a β-keto ester or a related active methylene (B1212753) compound. Under the reaction conditions, the initially formed azo compound undergoes cleavage of an acyl group to yield the stable hydrazone.

To synthesize this compound, this method is often employed in conjunction with the Fischer indole synthesis. The process would commence with the diazotization of 3-chloroaniline (B41212), followed by its reaction with a β-keto ester like ethyl 2-methylacetoacetate. The resulting intermediate, an ethyl pyruvate (B1213749) (3-chlorophenyl)hydrazone, can then be cyclized under acidic conditions. psu.edu A phase-transfer catalyst can be utilized to improve the efficiency of the Japp-Klingemann reaction itself. researchgate.net

This two-step sequence, combining the Japp-Klingemann and Fischer methodologies, provides a versatile route to various indole-2-carboxylates. psu.edu For instance, a similar protocol has been successfully applied to the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate, highlighting the adaptability of this method for halogenated indole derivatives. researchgate.net

Table 1: Japp-Klingemann Reaction for Key Hydrazone Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate |

| 3-Chlorophenyldiazonium salt | Ethyl 2-chloroacetoacetate | Ethyl pyruvate (3-chlorophenyl)hydrazone |

Fischer Indole (Aza-Cope) Ring Closure Reaction

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a key wikipedia.orgwikipedia.org-sigmatropic rearrangement, often referred to as an aza-Cope rearrangement, of the enamine tautomer of the hydrazone. wikipedia.org

For the specific synthesis of this compound, the required starting materials are (3-chlorophenyl)hydrazine (B1595953) and ethyl pyruvate. These would first be condensed to form the corresponding ethyl pyruvate (3-chlorophenyl)hydrazone. Subsequent treatment with an acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride, induces the cyclization and elimination of ammonia (B1221849) to afford the aromatic indole product. wikipedia.org

The reaction is generally robust, although the cyclization of unsymmetrical ketones can sometimes lead to regioisomeric products. In this case, the use of ethyl pyruvate ensures the formation of the desired indole-2-carboxylate (B1230498). While the classical Fischer indole synthesis is highly effective, modern variations, such as palladium-catalyzed versions, have also been developed. wikipedia.org

Table 2: Fischer Indole Synthesis of this compound

| Arylhydrazine | Carbonyl Compound | Acid Catalyst (Example) | Product |

| (3-Chlorophenyl)hydrazine | Ethyl pyruvate | HCl in Ethanol (B145695) | This compound |

Reissert Reductive Cyclization Strategies

The Reissert indole synthesis provides a distinct pathway to indole-2-carboxylic acids, starting from an o-nitrotoluene derivative. wikipedia.org The first step is a condensation reaction between the o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgorgsyn.org This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent pyruvate side chain to form the indole-2-carboxylic acid. wikipedia.org

To prepare this compound using this method, the necessary starting material is 2-chloro-6-nitrotoluene (B1664060) or the isomeric 4-chloro-2-nitrotoluene (B43163). The synthesis of 4-chloro-2-nitrotoluene can be achieved by the nitration of 4-chlorotoluene. chemicalbook.com The subsequent condensation with diethyl oxalate would yield ethyl (4-chloro-2-nitrophenyl)pyruvate. Reductive cyclization of this intermediate, commonly using reagents like zinc in acetic acid or catalytic hydrogenation, furnishes 4-chloro-1H-indole-2-carboxylic acid. wikipedia.orgorgsyn.org The final step is the esterification of the carboxylic acid to the desired ethyl ester, which can be accomplished using standard methods, such as treatment with ethanol in the presence of an acid catalyst or via an acyl chloride intermediate. nih.gov

Table 3: Reissert Synthesis Pathway

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Final Product |

| 4-Chloro-2-nitrotoluene | Diethyl oxalate, K-ethoxide | Ethyl (4-chloro-2-nitrophenyl)pyruvate | Zn, Acetic Acid | 4-Chloro-1H-indole-2-carboxylic acid | Ethanol, H+ | This compound |

Hemetsberger–Knittel Indole Synthesis for Carboxylate Derivatives

The Hemetsberger–Knittel synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly well-suited for the synthesis of indole-2-carboxylates, often providing good yields. wikipedia.org The reaction is believed to proceed through a nitrene intermediate that is generated from the thermal decomposition of the azide (B81097). wikipedia.org

The synthesis of this compound via the Hemetsberger–Knittel route would begin with the base-catalyzed condensation of 3-chlorobenzaldehyde (B42229) with ethyl azidoacetate. This aldol-type condensation yields ethyl 2-azido-3-(3-chlorophenyl)propenoate. The crucial step is the thermal cyclization of this azidocinnamate ester, typically by heating in an inert, high-boiling solvent like xylene. The decomposition of the azide and subsequent intramolecular C-H insertion of the resulting nitrene leads directly to the formation of the indole ring. This method is noted to be especially effective for preparing 4- or 6-substituted indole-2-carboxylates. pharm.or.jp

Table 4: Hemetsberger-Knittel Synthesis of this compound

| Aryl Aldehyde | Azido Ester | Base (Example) | Intermediate Azidocinnamate | Reaction Condition | Product |

| 3-Chlorobenzaldehyde | Ethyl azidoacetate | Sodium ethoxide | Ethyl 2-azido-3-(3-chlorophenyl)propenoate | Heat in xylene | This compound |

Modern Catalytic and Regioselective Preparations

In addition to classical methods, modern catalytic strategies offer efficient and often milder routes to substituted indoles. These reactions frequently employ transition metal catalysts to achieve high levels of regioselectivity.

Palladium-Catalyzed Oxidative C–H Amination Strategies

A contemporary approach to the synthesis of indole-2-carboxylates involves the palladium-catalyzed intramolecular oxidative C–H amination of N-acyl enamines. nih.gov This methodology allows for the direct formation of the indole ring from readily available starting materials under relatively mild conditions. nih.gov

For the synthesis of this compound, the precursor would be ethyl 2-acetamido-3-(3-chlorophenyl)acrylate. This substrate can be prepared from 3-chlorobenzaldehyde and N-acetylglycine derivatives. The key C-H amination step is carried out using a palladium(II) catalyst, with oxygen often serving as the terminal oxidant. nih.gov The reaction proceeds via an intramolecular cyclization where a C-H bond on the chlorophenyl ring is activated by the palladium catalyst, leading to the formation of the new C-N bond of the indole ring. This process typically yields the N-acetylated indole product, which can then be deacetylated under standard conditions to afford the final this compound. nih.gov This method offers a high degree of functional group tolerance and regioselectivity.

Table 5: Palladium-Catalyzed C-H Amination Route

| Precursor | Catalyst System (Example) | Intermediate | Deprotection | Final Product |

| Ethyl 2-acetamido-3-(3-chlorophenyl)acrylate | Pd(OAc)₂, O₂ | Ethyl 1-acetyl-4-chloro-1H-indole-2-carboxylate | Base or Acid | This compound |

Copper-Catalyzed One-Pot Synthesis of 2-Carboxylate Substituted Indoles

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of indole-2-carboxylates, often enabling one-pot procedures that enhance efficiency by minimizing intermediate isolation steps. These methods typically involve the formation of key C-N and C-C bonds to construct the heterocyclic ring system.

One prominent strategy involves a copper(II)-catalyzed sequential Chan–Lam N-arylation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. nih.gov This approach starts from readily available arylboronic acids and (Z)-3-aminoacrylates. The initial N-arylation, catalyzed by a copper(II) acetate (B1210297) [Cu(OAc)2] system, forms a (Z)-3-(arylamino)acrylate intermediate. This intermediate, without being isolated, undergoes an intramolecular CDC process at elevated temperatures to yield the multi-substituted indole derivative. nih.gov The success of this one-pot process often depends on the careful selection of additives and oxidants, with combinations like myristic acid and potassium permanganate (B83412) (KMnO₄) being crucial for achieving high yields. nih.gov

Another approach utilizes a tandem Ullmann-type C-N bond formation and an intramolecular CDC reaction. This method efficiently synthesizes multisubstituted indoles from aryl iodides and enamines in a one-pot fashion, catalyzed by a copper(I) iodide (CuI) system with a suitable ligand like Johnphos. beilstein-journals.org

Microwave-assisted copper-catalyzed reactions have also been developed, significantly accelerating the synthesis of indole-2-carboxylic acid esters. In one example, 2-halo aryl aldehydes or ketones react with ethyl isocyanoacetate using a copper halide (CuX, where X = I, Br, Cl) catalyst in an ionic liquid under microwave irradiation, leading to excellent yields in very short reaction times. researchgate.net

Table 1: Overview of Copper-Catalyzed One-Pot Syntheses for Indole-2-Carboxylates This table is interactive. Click on the headers to sort.

| Method | Key Reaction Steps | Copper Catalyst | Starting Materials | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|---|

| Chan–Lam/CDC | Sequential N-arylation and cross-dehydrogenative coupling | Cu(OAc)₂ | Arylboronic acids, (Z)-3-aminoacrylates | DMF/DMSO | 100-130°C | nih.gov |

| Ullmann/CDC | Tandem C-N bond formation and cross-dehydrogenative coupling | CuI | Aryl iodides, Enamines | DMSO | 130°C | beilstein-journals.org |

| Microwave-Assisted | Condensation and cyclization | CuX (X=I, Br, Cl) | 2-halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Ionic Liquid | Microwave (100W), 50°C | researchgate.net |

| Three-Component | Generation of indolo-2,3-quinodimethane and [4+2] cycloaddition | CuSO₄ | 2-methylindole, Aromatic aldehydes, Dienophiles | Not specified | Not specified | beilstein-journals.org |

Regioselective Introduction of Chloro Substituents

Achieving regioselectivity in the chlorination of the indole ring, particularly at the C-4 position, is a significant synthetic challenge. Direct electrophilic chlorination of the indole nucleus typically favors substitution at the electron-rich C-3 position. bhu.ac.in Therefore, the most effective strategies for synthesizing this compound involve introducing the chlorine atom onto the aromatic precursor before the indole ring is formed. This pre-functionalization approach ensures unambiguous placement of the substituent. Several classical and modern indole syntheses are amenable to this strategy.

The Reissert indole synthesis is a well-established method that begins with an o-nitrotoluene derivative. wikipedia.org For the synthesis of a 4-chloroindole (B13527), the corresponding starting material would be 2-chloro-6-nitrotoluene. This undergoes condensation with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization, often using reagents like zinc dust in acetic acid or ferrous sulfate (B86663) and ammonia, yields the indole-2-carboxylic acid, which can then be esterified. wikipedia.orgresearchgate.netresearchgate.net

The Gassman indole synthesis provides another powerful route, starting from a substituted aniline (B41778). wikipedia.orgsynarchive.com To obtain a 4-chloroindole, a 3-chloroaniline derivative is used. The one-pot process involves sequential treatment of the aniline with a chlorinating agent (like tert-butyl hypochlorite), a keto-thioether, and a base (like triethylamine). wikipedia.orgresearchgate.net This sequence generates a 3-thioalkylindole, and the sulfur auxiliary can be subsequently removed with Raney nickel to afford the final indole. wikipedia.orgresearchgate.netthieme.com The Gassman method is particularly versatile, allowing for the preparation of indoles with various substitution patterns, including chloro groups. orgsyn.org

Table 2: Comparison of Synthetic Routes for Regiocontrolled Chlorination This table is interactive. Click on the headers to sort. | Synthesis Name | General Strategy | Starting Material for 4-Chloroindole | Key Steps | Notes | Refs | | :--- | :--- | :--- | :--- | :--- | :--- | | Reissert Synthesis | Cyclization of a substituted o-nitrotoluene | 2-Chloro-6-nitrotoluene | 1. Condensation with diethyl oxalate. 2. Reductive cyclization. | A classic multi-step method. wikipedia.org | wikipedia.orgresearchgate.netresearchgate.net | | Gassman Synthesis | Cyclization of a substituted aniline | 3-Chloroaniline | 1. N-chlorination. 2. Reaction with keto-thioether. 3. Base-induced rearrangement and cyclization. | A one-pot procedure yielding a 3-thioindole intermediate. wikipedia.org | wikipedia.orgresearchgate.netorgsyn.org | | Fischer Synthesis | Cyclization of a substituted phenylhydrazone | (3-Chlorophenyl)hydrazine | 1. Formation of hydrazone with a pyruvate. 2. Acid-catalyzed cyclization. | A widely used method, though mixtures can result from unsymmetrical ketones. bhu.ac.inwikipedia.orgorgsyn.org |

Synthetic Optimization and Process Intensification

Influence of Reaction Conditions on Yield and Selectivity

The efficiency of synthetic routes to this compound is highly dependent on the careful control of reaction conditions. Temperature, reaction time, and the nature of the catalyst and base can significantly impact the yield and purity of the final product.

In the Gassman synthesis , temperature control is critical. The initial addition of the keto-thioether to the N-chloroaniline is typically performed at very low temperatures (e.g., -70°C to -78°C) to control the formation of the sulfonium (B1226848) salt intermediate. wikipedia.orgorgsyn.org The subsequent base-induced rearrangement is then allowed to proceed by warming the reaction to room temperature. wikipedia.org

For the Reissert synthesis , the choice of base for the initial condensation step is important, with potassium ethoxide reported to give better results than sodium ethoxide. wikipedia.org The reductive cyclization step can also be optimized; various reducing systems like Fe-AcOH-H₂O, Zn-EtOH-HCl, and SnCl₂·2H₂O-EtOH have been explored, though they can sometimes lead to complex product mixtures if not carefully controlled. researchgate.net

In an improved synthesis of a related chloro-fluoro-indole ester, cyclization of an enamine intermediate was achieved using palladium acetate at 100-105°C for 3 hours. researchgate.net This highlights how transition metal catalysis conditions can be fine-tuned to promote the desired ring-closing reaction efficiently.

Table 3: Impact of Reaction Conditions on Synthesis This table is interactive. Click on the headers to sort.

| Parameter | Reaction/Step | Observation | Impact on Yield/Selectivity | Refs |

|---|---|---|---|---|

| Temperature | Gassman Synthesis | Initial steps at -78°C, then warming to RT. | Crucial for controlling intermediate formation and rearrangement. | wikipedia.orgorgsyn.org |

| Temperature | Reissert Synthesis (Decarboxylation) | Heating the carboxylic acid intermediate above its melting point. | Can be used to remove the C-2 carboxyl group if the parent indole is desired. | researchgate.net |

| Base | Reissert Synthesis (Condensation) | Potassium ethoxide is more effective than sodium ethoxide. | Improved yield of the pyruvate intermediate. | wikipedia.org |

| Catalyst | Fischer Synthesis | Lewis acids (ZnCl₂, PCl₃) or protic acids (HCl, H₂SO₄, PPA) are used. | Catalyst choice affects reaction rate and can influence the outcome with sensitive substrates. | bhu.ac.inwikipedia.org |

| Reducing Agent | Reissert Synthesis (Cyclization) | Various agents (Zn, Fe, SnCl₂) can be used. | The choice of agent can affect the product distribution and yield. | researchgate.net |

Evaluation of Specific Reagents and Solvent Systems

The selection of appropriate reagents and solvents is paramount for a successful synthesis. Solvents must not only dissolve the reactants but can also influence reaction pathways and rates.

In many indole syntheses, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are employed, particularly in copper-catalyzed reactions where they can help stabilize catalytic intermediates. nih.gov Dichloromethane (DCM) is a common solvent for reactions run at low temperatures, such as the Gassman synthesis, due to its low freezing point and ability to dissolve a wide range of organic compounds. orgsyn.orgorgsyn.org For purification, less polar solvents like toluene (B28343) and hexane (B92381) are often used for recrystallization to isolate the product from more polar impurities. orgsyn.org

The choice of chlorinating agent is key for syntheses that involve pre-functionalization of an aniline precursor. tert-Butyl hypochlorite (B82951) is the classic reagent used in the Gassman indole synthesis for the N-chlorination step. wikipedia.orgorgsyn.org For direct, albeit often less regioselective, chlorination of an indole ring, N-chlorosuccinimide (NCS) is a milder alternative to harsher reagents like sulfuryl chloride. acs.org

Bases play a crucial role in many steps. Triethylamine is commonly used as a non-nucleophilic organic base to induce the Sommelet-Hauser rearrangement in the Gassman synthesis. wikipedia.org Inorganic bases like potassium carbonate (K₂CO₃) are often used in N-alkylation reactions. nih.gov For ester hydrolysis, strong bases like sodium hydroxide (B78521) (NaOH) in an alcohol-water mixture are standard. nih.gov

Table 4: Role of Specific Reagents and Solvents This table is interactive. Click on the headers to sort.

| Reagent/Solvent | Type | Role in Synthesis | Example Reaction | Refs |

|---|---|---|---|---|

| Dichloromethane (DCM) | Solvent | Low-temperature reactions, extractions | Gassman Synthesis, Amide Couplings | orgsyn.orgorgsyn.orgnih.gov |

| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent for catalyzed reactions | Copper-catalyzed couplings, N-alkylation | nih.govnih.govrsc.org |

| Toluene | Solvent | High-boiling solvent for reflux, recrystallization | Purification of final product | orgsyn.org |

| tert-Butyl hypochlorite | Reagent | Chlorinating agent | N-chlorination of anilines | wikipedia.orgorgsyn.org |

| N-Chlorosuccinimide (NCS) | Reagent | Mild chlorinating agent | Direct chlorination of heterocycles | acs.org |

| Triethylamine (Et₃N) | Reagent | Non-nucleophilic base | Promotes rearrangement in Gassman synthesis; used in couplings | wikipedia.orgarkat-usa.org |

| Potassium Carbonate (K₂CO₃) | Reagent | Inorganic base | N-alkylation of the indole ring | nih.gov |

| Raney Nickel | Reagent | Catalyst | Reductive desulfurization | wikipedia.orgresearchgate.net |

Development of Simplified and Improved Synthetic Protocols

Continuous efforts in synthetic methodology aim to simplify procedures, improve yields, and enhance safety and environmental profiles. For the synthesis of substituted indole-2-carboxylates, several such improvements have been reported.

The Gassman indole synthesis is itself an example of process intensification, as it is a one-pot reaction that avoids the isolation of intermediates. wikipedia.orgsynarchive.com This reduces solvent waste and improves time efficiency.

The use of microwave-assisted synthesis represents another significant process improvement. By using microwave irradiation in conjunction with copper catalysis and ionic liquids, the synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes can be achieved in excellent yields (up to 97%) in a matter of minutes, a substantial improvement over conventional heating methods that can take many hours. researchgate.net Similarly, direct preparative methods using high-temperature aqueous media in a microwave batch reactor have been developed for the hydrolysis and decarboxylation of ethyl indole-2-carboxylate, avoiding undesirable copper salts and high-boiling organic solvents.

Scale-Up Considerations for Efficient Production

Transitioning a synthetic route from a laboratory scale to efficient, larger-scale production introduces several challenges, including reagent handling, temperature control, and product purification.

A key consideration for scale-up is the avoidance of chromatographic purification, which is often costly, time-consuming, and generates large volumes of solvent waste. The development of synthetic routes where intermediates and the final product can be purified by crystallization is highly advantageous for large-scale production. The improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which relies solely on crystallization for purification, was successfully scaled up 100-fold, demonstrating the practicality of this approach. researchgate.net

The use of hazardous reagents also becomes a major concern on a larger scale. For example, the Gassman synthesis uses tert-butyl hypochlorite, which requires careful handling. orgsyn.org While manageable in the lab, its use in a large-scale industrial setting would necessitate stringent safety protocols. The development of protocols using milder or less hazardous reagents, such as replacing tert-butyl hypochlorite with N-chlorophthalimide, represents an important step towards safer, scalable processes. researchgate.net

Precursor Synthesis and Intermediate Derivatization in the Context of this compound

The synthesis of this compound relies on established methodologies for constructing the indole ring system, followed by functionalization or the use of appropriately substituted precursors. The primary strategies involve the formation of the core indole-2-carboxylate structure, for which several classical and modern synthetic routes are employed. Key precursors are designed to introduce the C4-chloro substituent either at the start of the synthetic sequence or through later-stage functionalization.

The construction of the indole scaffold is the foundational step. The choice of synthetic route often depends on the availability and reactivity of the starting materials. The most prominent methods for synthesizing indole-2-carboxylates, the direct precursors to the title compound, are the Fischer, Hemetsberger, and Reissert syntheses.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of this compound, the logical precursors would be (3-chlorophenyl)hydrazine and ethyl pyruvate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine. A subsequent acid-catalyzed -sigmatropic rearrangement and elimination of ammonia yields the aromatic indole ring. wikipedia.org Various Brønsted and Lewis acids can catalyze this reaction, including polyphosphoric acid (PPA), sulfuric acid, and zinc chloride. wikipedia.orgorgsyn.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, highlighting the intermediacy of hydrazones in the classical pathway. wikipedia.org

Hemetsberger Indole Synthesis: This method is a reliable route for preparing indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester intermediate. wikipedia.orgresearchgate.net The synthesis of this compound via this route starts with the condensation of 3-chlorobenzaldehyde and ethyl azidoacetate to form ethyl 2-azido-3-(3-chlorophenyl)propenoate. researchgate.netsemanticscholar.org This vinyl azide precursor is then heated, typically in a high-boiling solvent like xylene, to induce cyclization. researchgate.netsemanticscholar.org The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is still under investigation. wikipedia.org Despite challenges related to the stability of the azide starting material, the Hemetsberger synthesis is noted for its good yields, often exceeding 70%. wikipedia.orgresearchgate.net

Reissert Indole Synthesis: The Reissert synthesis provides another pathway through the reductive cyclization of o-nitrophenylpyruvic acids or their esters. orgsyn.orgresearchgate.net To obtain the 4-chloro substituted indole, the synthesis would begin with a precursor like 1-chloro-2-methyl-3-nitrobenzene. This starting material is condensed with diethyl oxalate to yield ethyl 2-(2-nitro-6-chlorophenyl)pyruvate. orgsyn.orgresearchgate.net Subsequent reduction of the nitro group, often using agents like ferrous sulfate and ammonia or catalytic hydrogenation, triggers spontaneous cyclization to form the indole-2-carboxylic acid, which can then be esterified. orgsyn.orgresearchgate.net

The following table summarizes the key features of these primary synthetic routes.

| Synthetic Method | Key Precursors | Reagents & Conditions | Key Intermediates | Reference(s) |

| Fischer Indole Synthesis | (3-chlorophenyl)hydrazine, Ethyl pyruvate | Acid catalyst (e.g., PPA, H₂SO₄, ZnCl₂) | Phenylhydrazone, Enamine | wikipedia.orgorgsyn.org |

| Hemetsberger Synthesis | 3-chlorobenzaldehyde, Ethyl azidoacetate | Base (e.g., NaOEt), then heat (e.g., refluxing xylene) | Ethyl 2-azido-3-(3-chlorophenyl)propenoate | wikipedia.orgresearchgate.netsemanticscholar.org |

| Reissert Synthesis | 1-chloro-2-methyl-3-nitrobenzene, Diethyl oxalate | Base (e.g., KOEt), then reducing agent (e.g., FeSO₄/NH₃, H₂/Pd) | Ethyl o-nitrophenylpyruvate | orgsyn.orgresearchgate.net |

Once the core Ethyl 1H-indole-2-carboxylate structure is formed, or during its synthesis, various derivatization strategies can be employed to introduce or modify substituents. These reactions are crucial for creating analogues and for the specific placement of functional groups like the C4-chloro atom if not introduced from the start.

N-Functionalization: The nitrogen atom of the indole ring can be readily functionalized. Alkylation of the indole nitrogen in ethyl 1H-indole-2-carboxylate typically requires a strong base, such as potassium hydroxide in an appropriate solvent like acetone (B3395972) or DMSO, to generate the indole anion, which then reacts with an alkylating agent. mdpi.com This allows for the introduction of a wide variety of groups at the N1 position.

Ester and Carboxylic Acid Manipulation: The ethyl ester at the C2 position is a versatile functional handle. It can be hydrolyzed under basic conditions to the corresponding 1H-indole-2-carboxylic acid. mdpi.com This carboxylic acid is a key intermediate for further derivatization. For example, it can undergo hydrazinolysis to form indol-2-carbohydrazide, which can then be condensed with aldehydes and ketones to form various hydrazones. mdpi.com

Ring Functionalization: The indole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. orgsyn.org However, regioselective functionalization can be challenging. Palladium-catalyzed reactions have emerged as powerful tools for the controlled derivatization of the indole core. For instance, multicomponent reactions, such as the Ugi four-component reaction involving an aniline, an aldehyde, an isocyanide, and indole-2-carboxylic acid, can generate complex intermediates that undergo subsequent palladium-catalyzed C-H functionalization to build fused heterocyclic systems. rug.nl

The table below provides examples of derivatization reactions applicable to the indole-2-carboxylate scaffold.

| Reaction Type | Substrate | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation | Ethyl 1H-indole-2-carboxylate | aq. KOH, Acetone, Alkyl halide | Ethyl 1-alkyl-1H-indole-2-carboxylate | mdpi.com |

| Ester Hydrolysis | Ethyl 1H-indole-2-carboxylate | KOH, Methanol (B129727)/Water | 1H-indole-2-carboxylic acid | |

| Hydrazinolysis | Ethyl 1H-indole-2-carboxylate | Hydrazine (B178648) hydrate (B1144303) | 1H-indole-2-carbohydrazide | mdpi.com |

| Condensation | 1H-indole-2-carbohydrazide | Aromatic aldehyde, Acetic acid, Ethanol | N'-(arylmethylene)-1H-indole-2-carbohydrazide | mdpi.com |

| Ugi 4-Component Reaction | Indole-2-carboxylic acid | Aniline, Aldehyde, Isocyanide | Ugi product (amide intermediate) | rug.nl |

| Pd-Catalyzed Cyclization | Ugi product | Pd(OAc)₂, PivOH | Fused Indoloquinolinones | rug.nl |

These synthetic and derivatization strategies provide a robust toolbox for the preparation of this compound and its analogues, enabling access to a wide range of functionalized indole structures for further investigation.

Chemical Transformations and Functionalization Strategies of Ethyl 4 Chloro 1h Indole 2 Carboxylate

Ester Group Manipulations

The ester functional group at the C2 position of ethyl 4-chloro-1H-indole-2-carboxylate is a primary site for chemical modification. Common transformations include hydrolysis to the corresponding carboxylic acid, transesterification to other alkyl esters, and hydrazinolysis to form carbohydrazides. These reactions provide access to a range of important intermediates for further synthetic applications.

Hydrolysis to Indole-2-carboxylic Acids

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions. For the parent compound, ethyl indole-2-carboxylate (B1230498), alkaline hydrolysis yields indole-2-carboxylic acid. orgsyn.org A common method involves the use of aqueous potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972). mdpi.com This saponification process proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final 4-chloro-1H-indole-2-carboxylic acid. The resulting carboxylic acid is a key precursor for various bioactive molecules and can be used in reactions like decarboxylation or amide bond formation. orgsyn.orgrug.nl

Table 1: Conditions for Hydrolysis of Indole (B1671886) Esters

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| Ethyl indole-2-carboxylate | aq. KOH | Acetone | 1H-Indole-2-carboxylic acid mdpi.com |

Note: The conditions for the 4-chloro derivative are inferred from the established procedure for the parent indole.

Transesterification Reactions

Transesterification allows for the conversion of the ethyl ester into other ester forms, such as a methyl ester, by reaction with a different alcohol in the presence of a catalyst. For instance, treating ethyl indole-2-carboxylate with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate instead of N-alkylation. mdpi.com This reaction is an equilibrium process driven by the use of the new alcohol as the solvent. This strategy is useful when a different ester group is required for subsequent synthetic steps or to alter the physical properties of the molecule.

Table 2: Transesterification of Ethyl Indole-2-carboxylate

| Starting Material | Reagents | Solvent | Product | Yield |

|---|

Note: A similar outcome is expected for this compound under these conditions.

Hydrazinolysis to Carbohydrazides

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides the corresponding 4-chloro-1H-indole-2-carbohydrazide. This transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group. Typically, the reaction is carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol (B145695). mdpi.com The resulting carbohydrazide (B1668358) is a stable, crystalline solid and a crucial building block for the synthesis of various heterocyclic systems, including pyrazoles, oxadiazoles, and thiadiazoles, through condensation reactions with different electrophiles. mdpi.com

Table 3: Hydrazinolysis of Ethyl Indole-2-carboxylate

| Starting Material | Reagent | Solvent | Product |

|---|

Note: This reaction is directly applicable to this compound to yield its corresponding carbohydrazide.

Substituent Introduction and Modification on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing carboxylate group at C2 directs incoming electrophiles to the C3 position, which is the most nucleophilic site on the pyrrole (B145914) ring.

Friedel–Crafts Acylation for C3-Alkylation

Friedel–Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org For indoles, this reaction occurs preferentially at the C3 position. orgsyn.org The reaction involves treating the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The electrophile, an acylium ion, is generated in situ and attacks the C3 position of the indole ring. This results in the formation of a 3-acylindole derivative. The resulting ketone can be subsequently reduced to an alkyl group via methods like the Wolff-Kishner or Clemmensen reduction, effectively achieving a C3-alkylation. organic-chemistry.org This two-step sequence is often preferred over direct Friedel-Crafts alkylation, which can be prone to issues like polyalkylation and carbocation rearrangements. masterorganicchemistry.com

Table 4: General Scheme for Friedel-Crafts Acylation at C3

| Substrate | Reagents | Product Type |

|---|

Vilsmeier–Haack Formylation at Position 3

The Vilsmeier–Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org When applied to indoles, it provides a reliable route to introduce a formyl (aldehyde) group at the C3 position. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.org This electrophilic species is then attacked by the nucleophilic C3 position of the indole. A subsequent hydrolysis step during the workup yields the 3-formylindole derivative. For this compound, this reaction would produce ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, a valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds.

Table 5: Vilsmeier-Haack Formylation of Indoles

| Substrate | Reagents | Product |

|---|---|---|

| Electron-rich arene (e.g., Indole) | DMF, POCl₃ | Formylated arene organic-chemistry.org |

Mannich Reaction at Position 3

The C3 position of the indole ring in this compound is nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction is a classic and efficient method for introducing aminomethyl groups at this position. This three-component condensation involves the reaction of the indole with formaldehyde (B43269) and a secondary amine, typically in an acidic medium.

The reaction proceeds via the formation of a resonance-stabilized electrophilic iminium ion from formaldehyde and the secondary amine. The electron-rich C3 position of the indole then attacks this iminium ion, leading to the formation of a C-C bond and yielding the corresponding 3-(aminomethyl)-1H-indole-2-carboxylate derivative. For instance, the reaction of substituted ethyl 1H-indole-2-carboxylates with formaldehyde and morpholine (B109124) has been shown to produce ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. mdpi.org This transformation is valuable for creating libraries of compounds with potential pharmacological activities.

Table 1: Mannich Reaction at Position 3

| Substrate | Reagents | Product |

| This compound | Formaldehyde, Secondary Amine (e.g., Morpholine, Piperidine) | Ethyl 4-chloro-3-(aminomethyl)-1H-indole-2-carboxylate |

Suzuki Arylation for Further Functionalization

The presence of a chlorine atom on the benzene (B151609) portion of the indole ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

While direct Suzuki arylation at the C4 position of this compound is a feasible transformation, the reactivity of aryl chlorides often requires specific catalytic systems. Palladium catalysts with specialized phosphine (B1218219) ligands are typically employed to facilitate the oxidative addition step, which can be challenging with electron-rich and sterically hindered chloro-heterocycles. researchgate.net The reaction of the 4-chloroindole (B13527) with various arylboronic acids in the presence of a suitable palladium catalyst and base would yield 4-aryl-1H-indole-2-carboxylate esters. This strategy is crucial for synthesizing complex biaryl structures, which are common motifs in drug discovery.

Table 2: Suzuki Arylation at Position 4

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃) | Ethyl 4-aryl-1H-indole-2-carboxylate |

Nitrogen Atom Functionalization

N-Alkylation Reactions

The indole nitrogen (N1) possesses an acidic proton and can be readily functionalized through alkylation. This reaction typically involves deprotonation of the N-H bond with a suitable base to form an indolide anion, which then acts as a nucleophile to attack an alkylating agent.

Successful N-alkylation of the parent ethyl indol-2-carboxylate has been achieved using bases like potassium hydroxide (KOH) in acetone or sodium ethoxide (NaOEt) in ethanol, with various alkylating agents such as allyl bromide, benzyl (B1604629) bromide, and pentyl bromide. researchgate.netmdpi.com It is crucial to select reaction conditions that favor N-alkylation over the potential side reaction of ester hydrolysis. mdpi.com This functionalization is important as the nature of the substituent on the indole nitrogen can significantly influence the molecule's biological activity and physical properties.

Table 3: N-Alkylation of this compound

| Base | Alkylating Agent (R-X) | Solvent | Product |

| KOH | Allyl Bromide | Acetone | Ethyl 1-allyl-4-chloro-1H-indole-2-carboxylate |

| KOH | Benzyl Bromide | Acetone | Ethyl 1-benzyl-4-chloro-1H-indole-2-carboxylate |

| NaOEt | Pentyl Bromide | Ethanol | Ethyl 4-chloro-1-pentyl-1H-indole-2-carboxylate |

N-Protection Strategies and Deprotection

In multi-step syntheses, protecting the indole nitrogen is often necessary to prevent unwanted side reactions and to direct reactivity to other positions on the indole ring. mdpi.orgthieme-connect.com Common protecting groups for indoles include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc), and various alkyl groups (e.g., benzyl). thieme-connect.com

The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. For example, the N-tosyl group is robust but typically requires strong reducing agents or specific basic conditions for cleavage. researchgate.netnih.gov The N-Boc group is widely used due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov Benzyl groups can be removed by catalytic hydrogenation or with strong Lewis acids like aluminum chloride. jst.go.jp The selection of an appropriate protection-deprotection sequence is a critical aspect of synthetic strategy. mdpi.orgjst.go.jp

Table 4: Common N-Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Deprotection Condition |

| Tosyl (Ts) | Tosyl Chloride (TsCl), Base | Cesium Carbonate in THF/MeOH researchgate.netresearchgate.net |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP | Trifluoroacetic Acid (TFA) nih.gov |

| Benzyl (Bn) | Benzyl Bromide (BnBr), Base | Catalytic Hydrogenation (H₂/Pd-C) or AlCl₃ jst.go.jp |

Cyclization Reactions for Fused Heterocyclic Systems

Formation of Pyridazino[4,5-b]indoles

This compound is a key precursor for the synthesis of more complex, fused heterocyclic systems. One such important class of compounds is the pyridazino[4,5-b]indoles, which are known to possess a range of biological activities. thieme-connect.comjst.go.jp

A common synthetic route to this tricycle involves initial functionalization of the indole at the C3 position, followed by cyclization. For example, Vilsmeier-Haack formylation of the indole starting material introduces a formyl group at C3. The resulting ethyl 3-formyl-4-chloro-1H-indole-2-carboxylate can then undergo a cyclocondensation reaction with hydrazine hydrate. mdpi.org In this step, the hydrazine reacts with both the formyl group and the ester to form the fused pyridazinone ring, yielding an 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one derivative. mdpi.org This strategy provides a direct pathway to a medicinally relevant heterocyclic core. thieme-connect.com

Table 5: Synthesis of Pyridazino[4,5-b]indoles

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Formylation | This compound | POCl₃, DMF | Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate |

| 2. Cyclization | Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate | Hydrazine Hydrate (N₂H₄·H₂O) | 8-Chloro-3H-pyridazino[4,5-b]indol-4(5H)-one |

Synthesis of Triazino[4,5-a]indol-1(2H)-one Derivatives

The synthesis of triazino[4,5-a]indol-1(2H)-one derivatives from this compound is a multi-step process that typically begins with the conversion of the ethyl ester to a more reactive intermediate, the carbohydrazide. This transformation is a crucial first step for the subsequent cyclization to form the fused triazine ring.

Step 1: Synthesis of 4-chloro-1H-indole-2-carbohydrazide

The initial step involves the hydrazinolysis of the ethyl ester. This is a standard and efficient method for converting esters to carbohydrazides. The reaction is typically carried out by treating the this compound with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is usually heated under reflux to drive the reaction to completion. The resulting 4-chloro-1H-indole-2-carbohydrazide can then be isolated and purified by crystallization. This intermediate is a key building block for the subsequent heterocyclization.

Step 2: Cyclization to form the Triazino[4,5-a]indol-1(2H)-one Ring

The formation of the triazino[4,5-a]indol-1(2H)-one ring from 4-chloro-1H-indole-2-carbohydrazide can be achieved through various cyclization strategies. One common approach involves the reaction of the carbohydrazide with a one-carbon synthon, such as phosgene (B1210022) or a phosgene equivalent, which will form the carbonyl group of the triazinone ring.

While a direct, documented synthesis of 4-chloro-10H- unipa.itchemhelpasap.commdpi.comtriazino[4,5-a]indol-1(2H)-one from the corresponding carbohydrazide is not extensively reported, analogous transformations in indole chemistry suggest a plausible pathway. For instance, the reaction of an indole-2-carbohydrazide with an appropriate electrophile can lead to the formation of the fused triazine ring. The synthesis of related unipa.itchemhelpasap.commdpi.comtriazino[4,3-a]indoles has been achieved through the reaction of 2-diazoindoles with active methylene (B1212753) compounds, indicating the versatility of indole precursors in forming such fused systems. unipa.it

A hypothetical, yet chemically reasonable, synthetic route is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 4-chloro-1H-indole-2-carbohydrazide |

| 2 | 4-chloro-1H-indole-2-carbohydrazide | Phosgene or triphosgene, Base (e.g., triethylamine), Inert solvent (e.g., THF or Dichloromethane) | 4-chloro-10H- unipa.itchemhelpasap.commdpi.comtriazino[4,5-a]indol-1(2H)-one |

This table represents a plausible synthetic route based on established chemical principles.

The resulting triazino[4,5-a]indol-1(2H)-one derivatives are of interest due to the prevalence of the 1,2,4-triazine (B1199460) moiety in biologically active compounds, which have shown a wide range of activities including antibacterial, antiviral, and antitumor properties. unipa.it

Heterocyclization to Thiazoles

The synthesis of thiazole (B1198619) derivatives from this compound typically proceeds via the well-established Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comyoutube.com This method involves the reaction of a thioamide with an α-haloketone. Therefore, the initial step is the conversion of the ethyl ester to the corresponding thioamide.

Step 1: Formation of 4-chloro-1H-indole-2-carbothioamide

The conversion of the ethyl ester to the thioamide can be achieved through a two-step process. First, the ester is converted to the corresponding amide by reaction with ammonia (B1221849) or an ammonia equivalent. Subsequently, the amide is thionated using a reagent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, a more direct conversion of the ester to the thioamide may be possible under specific conditions, though this is less common.

Step 2: Hantzsch Thiazole Synthesis

Once the 4-chloro-1H-indole-2-carbothioamide is obtained, it can be reacted with an α-haloketone in a suitable solvent, often ethanol or a similar protic solvent, to yield the desired thiazole derivative. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The general reaction scheme is as follows:

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1a | This compound | Ammonia, Heat | 4-chloro-1H-indole-2-carboxamide |

| 1b | 4-chloro-1H-indole-2-carboxamide | Lawesson's Reagent, Toluene (B28343), Reflux | 4-chloro-1H-indole-2-carbothioamide |

| 2 | 4-chloro-1H-indole-2-carbothioamide | α-haloketone (e.g., phenacyl bromide), Ethanol, Reflux | 2-(4-chloro-1H-indol-2-yl)-4-phenylthiazole |

This table outlines a general synthetic pathway for the formation of thiazole derivatives.

A related synthesis has been reported where indol-2-thiosemicarbazide was used in a heterocyclization reaction to form N'-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide. mdpi.comresearchgate.net This further supports the feasibility of using indole-2-carbonyl derivatives as precursors for thiazole synthesis. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing the appropriate α-haloketone. mdpi.com

Biological and Pharmacological Investigations of Ethyl 4 Chloro 1h Indole 2 Carboxylate and Its Analogues

General Biological Activities of Indole (B1671886) Derivatives and Specificity of Halogenation

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.comnih.gov Indole derivatives are known to exhibit anti-inflammatory, antimicrobial, antiviral, and anticancer properties, among others. mdpi.comacs.org This broad spectrum of activity is attributed to the unique electronic properties of the indole ring system and its ability to interact with various biological targets.

The introduction of halogen atoms onto the indole ring, a process known as halogenation, can significantly influence the pharmacological profile of the resulting compounds. nih.gov Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors. nih.govacs.org The position and type of halogen substituent are critical determinants of these effects. For instance, in the context of cannabinoid receptor ligands, chlorination at different positions on the indole core has been shown to have a substantial impact on binding affinity. nih.govresearchgate.net Specifically, studies on synthetic cannabinoids have revealed that chloro-substitution at the C4 and C5 positions of the indole ring can reduce binding affinity for the human cannabinoid CB1 receptor compared to substitutions at other positions. nih.govresearchgate.net This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent at these specific locations.

Enzymatic halogenation offers a precise method for the regioselective incorporation of halogens into indole derivatives, a process that is often challenging to achieve through traditional chemical synthesis. nih.gov This biocatalytic approach is of growing interest for the generation of novel, pharmacologically active compounds. nih.govnih.gov

Target-Specific Receptor and Enzyme Modulation

While Ethyl 4-chloro-1H-indole-2-carboxylate itself is primarily utilized as a chemical intermediate, its core structure is fundamental to a range of biologically active analogues. These derivatives have been investigated for their ability to modulate specific receptors and enzymes, as detailed in the following sections.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target. Allosteric modulators of the CB1 receptor, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a sophisticated approach to fine-tuning receptor activity. Indole-2-carboxamides, derived from ethyl indole-2-carboxylate (B1230498) analogues, have emerged as a significant class of CB1 receptor allosteric modulators. nih.govnih.gov

Research has demonstrated that certain indole-2-carboxamide derivatives can act as allosteric modulators of the CB1 receptor. nih.gov These compounds have been shown to influence the binding of orthosteric ligands. For example, some analogues can enhance the binding of CB1 receptor agonists while decreasing the binding of inverse agonists. nih.gov This is indicative of positive cooperativity with agonists and negative cooperativity with inverse agonists. The dissociation constant (KB) and the cooperativity factor (α) are key parameters used to quantify these allosteric effects. nih.gov

| Compound | Parent Compound | Modification | KB (nM) | α | Reference |

| 26 | 1 | Introduction of benzophenone | comparable to parent | comparable to parent | nih.gov |

| 27 | 7 | Introduction of benzophenone | comparable to parent | comparable to parent | nih.gov |

| 28 | 8 | Introduction of phenyl azide (B81097) | comparable to parent | comparable to parent | nih.gov |

| 36b | 9 | Introduction of aliphatic azide | comparable to parent | reduced | nih.gov |

This table illustrates the impact of introducing photoactivatable functionalities on the allosteric binding parameters of indole-2-carboxamide derivatives at the CB1 receptor.

Structure-activity relationship (SAR) studies have elucidated key structural features of indole-2-carboxamides that are crucial for their allosteric modulation of the CB1 receptor. nih.govnih.govrti.org These studies have revealed that:

The indole ring itself is important for maintaining high binding affinity to the allosteric site. nih.govnih.gov

An electron-withdrawing group at the C5 position of the indole ring, such as a chloro or fluoro group, is often beneficial for modulatory potency. rti.orgunc.edu While the title compound features a chloro group at the C4 position, studies on related analogues with C4 substitution have shown a decrease in CB1 receptor binding affinity. nih.govresearchgate.net

The substituents at the C3 position of the indole ring significantly impact the allosteric effects of the ligand. nih.govnih.gov

The nature of the amide substituent also plays a critical role in determining the binding affinity and cooperativity. rti.orgunc.edu

| Compound | C3-Substituent | C5-Substituent | Phenyl Ring Substituent | IC50 (nM) | Reference |

| 1 | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | ~790 | unc.edu |

| 3 | Ethyl | Fluoro | 4-(dimethylamino)phenethyl | ~200 | unc.edu |

| 45 | Methyl | Chloro | 4-(diethylamino)phenethyl | 79 | unc.edu |

This table presents a selection of indole-2-carboxamide analogues and their potency as CB1 receptor allosteric modulators, highlighting the influence of substituents at various positions.

Interestingly, while many indole-2-carboxamide allosteric modulators enhance the binding of CB1 agonists, they often act as antagonists of receptor function. nih.govnih.gov Specifically, these compounds have been observed to reduce the efficacy (Emax) of agonists in stimulating G-protein coupling, a key step in receptor signaling. nih.govnih.gov This functional antagonism, despite positive cooperativity in binding, represents a complex mode of allosteric modulation that could offer therapeutic advantages by dampening, rather than completely blocking, receptor signaling.

Cysteinyl-leukotriene 1 (CysLT1) Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a significant role in conditions like asthma and allergic rhinitis by acting on CysLT receptors. acs.orgnih.govnih.gov The CysLT1 receptor is a well-established target for the treatment of these diseases. acs.orgnih.gov

While there is no direct evidence of this compound acting as a CysLT1 receptor antagonist, research has identified other indole-2-carboxylic acid derivatives as potent and selective antagonists of this receptor. acs.orgnih.govnih.govacs.org These findings suggest that the indole-2-carboxylate scaffold has the potential for development into CysLT1 receptor antagonists.

Key structural features for CysLT1 antagonist activity in this class of compounds include the indole-2-carboxylic acid moiety, which is considered essential, and specific substitutions at the C3 position of the indole ring. acs.orgacs.org For instance, the compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was identified as a highly potent and selective CysLT1 antagonist. nih.govnih.gov The absence of the indole-2-carboxylic acid moiety in related structures leads to a significant drop in potency, underscoring its importance for receptor interaction. acs.orgacs.org

G Protein-Coupled Receptor 17 (GPR17) Agonist Activity

GPR17, a receptor phylogenetically situated between purinergic P2Y and cysteinyl leukotriene (CysLT) receptors, is implicated in processes like myelin repair, making it a target for neurodegenerative diseases. nih.govresearchgate.net Research has identified indole-2-carboxylic acid derivatives as potent agonists for this receptor.

Although this compound itself has not been extensively profiled as a GPR17 agonist, detailed SAR studies have been conducted on closely related analogues, particularly derivatives of 3-(2-carboxy-1H-indole-2-carboxylic acid). A key lead compound in this area is 3-(2-carboxy-4,6-dichloro-1H-indole-3-yl)propionic acid (MDL29,951), which is a potent synthetic GPR17 agonist. researchgate.netresearchgate.netresearchgate.netbiorxiv.org

Studies exploring modifications of this scaffold have revealed several key SAR insights:

Substitution at Position 4: The 4-position of the indole ring, where the subject compound has a chloro group, tolerates only small substituents. Larger groups in this position tend to reduce or abolish agonist potency. rsc.orgresearchgate.net

Substitution at Position 6: In contrast to the 4-position, the 6-position can accommodate large, lipophilic residues, which often enhance potency. rsc.orgresearchgate.net A bulky halogen atom, such as iodine, at position 6 was found to be superior to bromine for high potency. researchgate.net Derivatives substituted only at position 4, but not at position 6, were found to be weak GPR17 agonists. researchgate.net

Combined Substitutions: The combination of substituents at both the 4- and 6-positions is critical. For instance, the compound 3-(2-carboxyethyl)-4-fluoro-6-bromo-1H-indole-2-carboxylic acid was identified as one of the most potent agonists, with an EC₅₀ of 27.9 nM. researchgate.net Another potent analogue, 4-chloro-6-hexyloxy-3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, had an EC₅₀ of 67.0 nM. researchgate.net

Other Positions: Any substitution at the indole nitrogen (position 1), or at positions 5 or 7, was found to be detrimental to agonist activity. rsc.orgresearchgate.net

Table 1: GPR17 Agonist Activity of Selected Indole-2-Carboxylic Acid Analogues This table is interactive. You can sort and filter the data.

| Compound | 4-Position Substituent | 6-Position Substituent | 3-Position Substituent | Potency (EC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| MDL29,951 | Chloro | Chloro | 2-Carboxyethyl | 332 | nih.govresearchgate.net |

| PSB-18422 | Fluoro | Bromo | 2-Carboxyethyl | 27.9 | researchgate.net |

| PSB-18484 | Fluoro | Iodo | 2-Carboxyethyl | 32.1 | researchgate.net |

| PSB-1767 | Chloro | Hexyloxy | 2-Carboxyethyl | 67.0 | researchgate.net |

| PSB-1737 | H | Phenoxy | 2-Carboxyethyl | 270 | researchgate.net |

| Analogue 1b | Bromo | Bromo | 2-Carboxyethyl | 202 | nih.gov |

Given that GPR17 is phylogenetically related to P2Y receptors, assessing the selectivity of GPR17 ligands is crucial. nih.gov Studies on potent 3-(2-carboxyethyl)indole-2-carboxylic acid GPR17 agonists have shown that these compounds possess a high degree of selectivity. rsc.orgresearchgate.net Selected potent compounds were tested against a panel of human P2Y receptor subtypes and were found to be highly selective for GPR17, a critical feature for developing targeted therapeutic agents. researchgate.netnih.gov This selectivity minimizes the potential for off-target effects that could arise from activating other P2Y receptors. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

GSK-3β is a serine/threonine protein kinase that has emerged as a therapeutic target for a variety of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. nih.govbldpharm.com The indole scaffold is a known source of GSK-3β inhibitors. researchgate.net

Research has focused on ethyl 2-carboxylate-1H-indole derivatives for their potential to inhibit GSK-3β. nih.govresearchgate.net A study on a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives revealed promising inhibitory activity. nih.govresearchgate.net For instance, certain synthesized compounds in this series showed excellent to promising GSK-3β inhibitory activity in in-vitro luminance assays. nih.govresearchgate.net

Furthermore, related structures like benzofuran-3-yl-(indol-3-yl)maleimides, which incorporate an indole moiety, have been shown to possess IC₅₀ values in the nanomolar range against human GSK-3β. bldpharm.com Specifically, a compound featuring a 5-chloro-indol-1-yl group was synthesized as part of a series of potent GSK-3β inhibitors. bldpharm.com Oxindole (B195798)/benzofuran hybrids with a bromo-isatin component also showed potent GSK-3β inhibition, with IC₅₀ values as low as 32.09 nM. These findings collectively suggest that the chloro-substituted indole-2-carboxylate framework is a relevant scaffold for designing GSK-3β inhibitors.

Table 2: GSK-3β Inhibitory Activity of Selected Indole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Key Structural Features | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Oxindole/benzofuran hybrid | Bromo isatin (B1672199) moiety | IC₅₀ | 32.09 nM | |

| Oxindole/benzofuran hybrid | Methoxy isatin moiety | IC₅₀ | 40.13 nM | |

| Piperidyl maleimides | 5-Fluoro-1-piperidin-4-yl-1H-indol-3-yl | IC₅₀ | 7 ± 3 nM | bldpharm.com |

| Ethyl 2-carboxylate-5-monosubstituted 1H-indoles | Various 5-substitutions | - | Promising to excellent inhibition | nih.govresearchgate.net |

Serotonin (B10506) Receptor Ligand Potential

The structural resemblance of the indole ring to serotonin makes indole derivatives prime candidates for ligands of serotonin (5-HT) receptors. nih.gov These receptors are targets for drugs treating a range of psychiatric and neurological disorders. biorxiv.org

Various indole derivatives have shown significant affinity for multiple serotonin receptor subtypes. researchgate.net For example, certain marine-inspired indole alkaloids demonstrated high nanomolar affinity for 5-HT₁ₐ, 5-HT₁ₑ/₁ₒ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇ subtypes. researchgate.net

More specifically, research on indole derivatives as 5-HT₁ₐ and 5-HT₂ₐ receptor ligands has identified compounds with a chloro-indole scaffold. biorxiv.org The compound D2AAK5, which contains a chloro-indole moiety, was found to be a potent ligand for both 5-HT₁ₐ and 5-HT₂ₐ receptors. biorxiv.org Molecular modeling suggested that the chloro-indole portion of the ligand penetrates deep into a hydrophobic region of the receptor, and the chlorine atom itself can form a halogen bond with receptor residues, such as Asn 6.55 in the 5-HT₂ₐ receptor. biorxiv.org

The N1-substituent on the indole ring is also a key determinant of affinity for 5-HT₂ receptors. nih.gov Furthermore, indole-3-carboxylate (B1236618) derivatives, such as the radiolabeled ligand [³H]GR113808 ([1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate), are standard tools used in binding assays for the 5-HT₄ receptor, confirming the compatibility of the indole-carboxylate scaffold with this receptor family. These findings indicate a strong potential for this compound and its analogues to act as modulators of various serotonin receptors.

Table 3: Serotonin Receptor Binding Affinity of Selected Indole Analogues This table is interactive. You can sort and filter the data.

| Compound/Class | Receptor Subtype | Key Structural Feature | Finding | Reference |

|---|---|---|---|---|

| D2AAK5 | 5-HT₁ₐ, 5-HT₂ₐ | Chloro-indole scaffold | Potent ligand | biorxiv.org |

| Marine Indole Alkaloids | Various | 5-Halo-indole | High nanomolar affinity | researchgate.net |

| 6-Methylergoline-8-carboxylic acid esters | N/A | N1-substituent on indole | N1-substituent determines 5-HT₂ affinity | nih.gov |

| [³H]GR113808 | 5-HT₄ | 1-methyl-1H-indole-3-carboxylate | Standard radioligand for binding assays |

Antiproliferative and Anticancer Research

The indole scaffold is a prominent feature in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry due to its presence in many active substances with robust anticancer activity. mdpi.com To date, a multitude of indole derivatives have been developed as effective anticancer agents, with some advancing to clinical use. mdpi.comnih.gov Research has particularly focused on indole-based compounds for their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival. mdpi.comnih.gov

Analogues of this compound, specifically 5-chloro-indole-2-carboxylate derivatives, have been investigated as potent inhibitors of key signaling pathways in cancer, such as those involving the epidermal growth factor receptor (EGFR) and BRAF kinase. mdpi.com The T790M mutation in EGFR is a common mechanism of resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC), while the BRAFV600E mutation is a driver in various cancers, including melanoma. mdpi.comnih.gov

A series of ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylates demonstrated significant inhibitory activity. For instance, the unsubstituted derivative 3a (where R = H) showed promising inhibition of BRAFV600E with an IC₅₀ value of 43 nM. mdpi.com This potency was noted to be greater than the established EGFR inhibitor erlotinib (B232). mdpi.com Further studies on related 5-chloro-indole-2-carboxamides revealed compounds with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. nih.gov The design of these compounds often aims to create dual inhibitors that can target multiple points in cancer signaling pathways. mdpi.comnih.gov

The antiproliferative effects of these indole derivatives have been evaluated against a panel of human cancer cell lines. A study involving ethyl 5-chloro-indole-2-carboxylate analogues (3a-e ) reported potent activity, with GI₅₀ (50% growth inhibition) values ranging from 29 nM to 42 nM across four tested cancer cell lines. mdpi.com

Compound 3e (R = m-piperidin-1-yl) emerged as the most potent derivative in this series, with a mean GI₅₀ of 29 nM, surpassing the reference drug erlotinib (GI₅₀ = 33 nM). mdpi.com Specifically, compound 3e was more effective than erlotinib against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. mdpi.com Another series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed promising antiproliferative activity against cell lines including A-549, MCF-7, Panc-1, and HT-29 (colon cancer). nih.gov Within this series, compound 5f (R = p-2-methyl pyrrolidin-1-yl) was identified as the most potent, with a GI₅₀ of 29 nM, outperforming erlotinib. nih.gov

Table 1: Antiproliferative Activity of Ethyl 5-chloro-1H-indole-2-carboxylate Analogues

| Compound | Mean GI₅₀ (nM) | Cancer Cell Lines Tested | Reference |

|---|---|---|---|

| Analogue 3e | 29 | Panc-1, MCF-7, A-549, HT-29 | mdpi.com |

| Analogue 3b | 31 | Panc-1, MCF-7, A-549, HT-29 | mdpi.com |

| Erlotinib (ref.) | 33 | Panc-1, MCF-7, A-549, HT-29 | mdpi.com |

| Analogue 3a | 35 | Panc-1, MCF-7, A-549, HT-29 | mdpi.com |

| Analogue 5f | 29 | A-549, MCF-7, Panc-1, HT-29 | nih.gov |

| Analogue 5g | 31 | A-549, MCF-7, Panc-1, HT-29 | nih.gov |

| Erlotinib (ref.) | 33 | A-549, MCF-7, Panc-1, HT-29 | nih.gov |

Antiviral Activity Studies

Derivatives of the indole core structure have been a significant focus of research for developing antiviral agents, particularly for the treatment of Human Immunodeficiency Virus (HIV). nih.gov These efforts have led to the discovery of potent inhibitors targeting crucial viral enzymes. nih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. nih.govyoutube.com This binding event induces a conformational change that inhibits the enzyme's function, thereby blocking the conversion of viral RNA into DNA and halting the viral replication cycle. youtube.com The indole scaffold has been successfully utilized to develop novel NNRTIs. nih.gov

A novel class of NNRTIs based on an aryl-phospho-indole (APhI) scaffold has been developed. google.comresearchgate.net These 3-phosphoindole compounds have demonstrated significant antiviral activity against HIV. google.com The design of these inhibitors involves attaching a phosphorus-linked substituent at the C3 position of the indole ring. google.com This unique structural feature has been a key focus in the optimization of these compounds as potent anti-HIV agents. google.comresearchgate.net The development process centered on creating inhibitors with high potency and the ability to overcome drug resistance, a major challenge in NNRTI therapy. researchgate.net

A primary goal in the development of new NNRTIs is to maintain activity against viral strains that have developed resistance to existing drugs. researchgate.net The aryl-phospho-indole NNRTIs were specifically optimized for activity against clinically significant HIV-1 mutants, such as those with Y181C and K103N mutations in the reverse transcriptase enzyme. researchgate.net